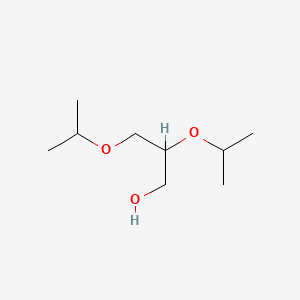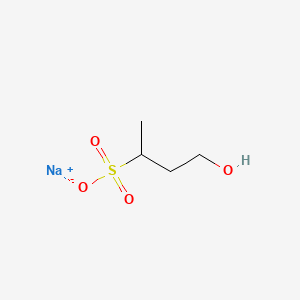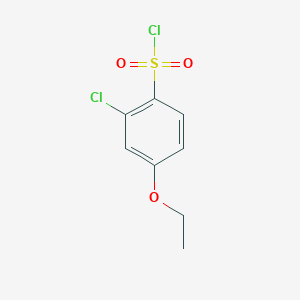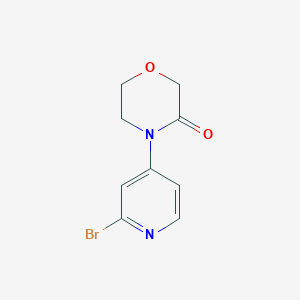
1-Propanol, 2,3-diisopropoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,3-diisopropoxy- is an organic compound with the molecular formula C9H20O3. It is a derivative of propanol where the hydroxyl groups are substituted with isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 1-Propanol, 2,3-diisopropoxy- can be achieved through several methods. One common approach involves the reaction of propylene oxide with isopropanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Propanol, 2,3-diisopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides
Scientific Research Applications
1-Propanol, 2,3-diisopropoxy- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 2,3-diisopropoxy- involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it loses electrons to form oxidized products. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Propanol, 2,3-diisopropoxy- can be compared with other similar compounds such as:
1,3-Diethoxy-2-propanol: Similar in structure but with ethoxy groups instead of isopropoxy groups.
1-Chloro-3-isopropoxy-2-propanol: Contains a chlorine atom in place of one of the hydroxyl groups.
1,3-Diphenyl-2-propanol: Features phenyl groups instead of isopropoxy groups .
These comparisons highlight the unique properties and reactivity of 1-Propanol, 2,3-diisopropoxy- in various chemical contexts.
Properties
CAS No. |
63716-05-2 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,3-di(propan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-7(2)11-6-9(5-10)12-8(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
GBENKBLMGGFKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CO)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)


![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)





![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
